2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14755701
InChI: InChI=1S/C14H12N4O2S/c1-9-13(20)18(11-5-3-2-4-10(11)16-9)8-12(19)17-14-15-6-7-21-14/h2-7H,8H2,1H3,(H,15,17,19)
SMILES:
Molecular Formula: C14H12N4O2S
Molecular Weight: 300.34 g/mol

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC14755701

Molecular Formula: C14H12N4O2S

Molecular Weight: 300.34 g/mol

* For research use only. Not for human or veterinary use.

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide -

Specification

Molecular Formula C14H12N4O2S
Molecular Weight 300.34 g/mol
IUPAC Name 2-(3-methyl-2-oxoquinoxalin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C14H12N4O2S/c1-9-13(20)18(11-5-3-2-4-10(11)16-9)8-12(19)17-14-15-6-7-21-14/h2-7H,8H2,1H3,(H,15,17,19)
Standard InChI Key IXNKQNMJRRWSNL-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=NC=CS3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide features a 3-methylquinoxalin-2(1H)-one core fused to a thiazole ring via an acetamide bridge. The quinoxaline moiety consists of a bicyclic system with two nitrogen atoms at positions 1 and 4, while the thiazole ring contributes a sulfur atom and an additional nitrogen, enhancing hydrogen-bonding and π-stacking capabilities . The methyl group at position 3 of the quinoxaline ring and the oxo group at position 2 are critical for steric and electronic modulation, influencing target binding .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₃N₅O₂S
Molecular Weight327.36 g/mol
logP (Lipophilicity)2.1–2.6
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Polar Surface Area98.5 Ų

Note: Values estimated using analogs from .

Synthetic Strategies

Core Quinoxaline Synthesis

The 3-methylquinoxalin-2(1H)-one scaffold is typically synthesized via condensation of o-phenylenediamine with sodium pyruvate in glacial acetic acid, yielding the bicyclic structure . Chlorination with POCl₃ followed by thiolation or ammonolysis introduces reactive sites for subsequent functionalization .

Acetamide Linker Incorporation

The acetamide bridge is introduced through nucleophilic substitution. For example, intermediates like 4-(2-chloroacetamido)benzoyl chloride react with potassium salts of 3-methylquinoxaline derivatives under alkaline conditions . Coupling with thiazol-2-amine likely employs similar conditions, utilizing polar aprotic solvents (e.g., DMF) and catalysts like KI to facilitate SN2 reactions .

Scheme 1: Proposed Synthesis Pathway

  • Quinoxaline Core Formation:
    o-Phenylenediamine+Sodium PyruvateAcOH3-Methylquinoxalin-2(1H)-one\text{o-Phenylenediamine} + \text{Sodium Pyruvate} \xrightarrow{\text{AcOH}} 3\text{-Methylquinoxalin-2(1H)-one} .

  • Chlorination:
    3-Methylquinoxalin-2(1H)-onePOCl32-Chloro-3-methylquinoxaline3\text{-Methylquinoxalin-2(1H)-one} \xrightarrow{\text{POCl}_3} 2\text{-Chloro-3-methylquinoxaline} .

  • Acetamide Coupling:
    2-Chloro-3-methylquinoxaline+Thiazol-2-amineDMF, KITarget Compound2\text{-Chloro-3-methylquinoxaline} + \text{Thiazol-2-amine} \xrightarrow{\text{DMF, KI}} \text{Target Compound}.

Pharmacological Activities

Table 2: Anticancer Activity of Selected Analogs

CompoundVEGFR-2 IC₅₀ (nM)Caspase-3 Activation (Fold)BAX/Bcl-2 Ratio
30f18.14.915.73
Sorafenib3.513.1217.31

Data adapted from .

Antimicrobial Activity

Azetidinone-containing analogs demonstrate broad-spectrum activity. Compound 5g from , featuring a p-dimethylaminophenyl group, inhibited E. coli (MIC = 12.5 µg/mL) and C. albicans (MIC = 25 µg/mL). The thiazole moiety in the target compound may enhance membrane penetration due to its lipophilic character .

Anticonvulsant Properties

Non-nitrogenous analogs in showed efficacy in maximal electroshock (MES) tests. N-(2-Hydroxyethyl)stearamide reduced seizure duration by 58% at 50 mg/kg, suggesting that the acetamide-thiazole combination could modulate neuronal ion channels .

Molecular Interactions and Docking Studies

VEGFR-2 Binding Mode

Docking simulations of quinoxaline-acetamide hybrids into VEGFR-2 (PDB: 4ASD) highlight:

  • Hydrogen bonds between the oxo group and Glu885.

  • Hydrophobic interactions of the methyl group with Leu840.

  • π-stacking of the thiazole ring with Phe1047 .

Bacterial Topoisomerase IV Inhibition

In silico models predict that the thiazole sulfur forms a covalent bond with Ser79 in E. coli topoisomerase IV, disrupting DNA supercoiling .

Pharmacokinetic and Toxicity Profiles

ADMET Predictions

Using SwissADME and ProTox-II:

  • Absorption: High gastrointestinal absorption (83%) due to moderate logP.

  • Metabolism: Susceptible to CYP3A4-mediated oxidation.

  • Toxicity: Predicted LD₅₀ = 380 mg/kg (Class IV), with hepatotoxicity alerts .

Table 3: ADMET Parameters of Analog F354-0172

ParameterValue
logP2.60
logSw (Water Solubility)-2.96
CYP2D6 InhibitionNon-inhibitor
Ames MutagenicityNegative

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